molecular formula C28H18ClN3O4 B11696687 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11696687
M. Wt: 495.9 g/mol
InChI Key: UDXHLJILODRMAM-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with chlorophenoxy and nitrophenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

The synthesis of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chlorophenoxy and nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group, leading to the formation of carboxylic acids and amines

Scientific Research Applications

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H18ClN3O4

Molecular Weight

495.9 g/mol

IUPAC Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C28H18ClN3O4/c29-19-10-12-22(13-11-19)36-23-15-20(14-21(16-23)32(34)35)30-28(33)25-17-27(18-6-2-1-3-7-18)31-26-9-5-4-8-24(25)26/h1-17H,(H,30,33)

InChI Key

UDXHLJILODRMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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